n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine

Description

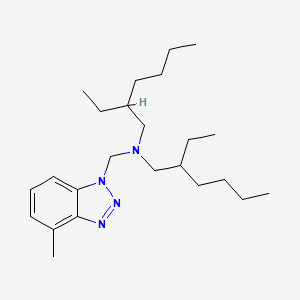

N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine (CAS No. 80584-90-3), commonly marketed as Irgamet 39, is a benzotriazole-based organic compound with the molecular formula C₂₄H₄₂N₄ and a molecular weight of 386.63 g/mol . Structurally, it features a benzotriazole core substituted with a 4-methyl group and an N,N-bis(2-ethylhexyl)aminomethyl side chain. This design enhances its solubility in nonpolar media, such as transformer oils, and facilitates strong adsorption onto metal surfaces .

Irgamet 39 is primarily employed as a copper corrosion inhibitor in industrial applications, including transformer oils and oil-in-water emulsions. It acts as a passivator by forming protective films on copper surfaces, thereby mitigating sulfide-induced corrosion . Electrochemical studies classify it as a mixed-type inhibitor, reducing both anodic and cathodic corrosion reactions .

Properties

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)-N-[(4-methylbenzotriazol-1-yl)methyl]hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4/c1-6-10-14-21(8-3)17-27(18-22(9-4)15-11-7-2)19-28-23-16-12-13-20(5)24(23)25-26-28/h12-13,16,21-22H,6-11,14-15,17-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTAIMJOUCYGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC(=C2N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868583 | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80584-90-3, 94270-86-7 | |

| Record name | 1-[N,N-Bis(2-ethylhexyl)aminomethyl]-4-methyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-ethylhexyl)-ar-methyl-1H-benzotriazole-1-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094270867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-N-[(4-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-ETHYLHEXYL)-4-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98918RYV9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mannich Reaction in Benzotriazole Chemistry

The Mannich reaction is a cornerstone for introducing amine groups into aromatic systems. This three-component reaction involves a carbonyl compound (typically formaldehyde), an amine, and a substrate with an acidic proton. For n,n-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine, the reaction proceeds via:

- Iminium ion formation : Bis(2-ethylhexyl)amine reacts with formaldehyde to generate an iminium intermediate.

- Electrophilic attack : The iminium ion reacts with the nucleophilic nitrogen of 4-methyl-1H-benzotriazole, forming a C–N bond at the 1-position.

Key regioselectivity arises from the electron density distribution in benzotriazole, favoring functionalization at the 1-position due to reduced steric hindrance compared to the 2-position. The methyl group at the 4-position is introduced either during benzotriazole synthesis or via post-functionalization Friedel–Crafts alkylation.

Synthetic Routes to this compound

Direct Mannich Reaction with Pre-Substituted Benzotriazole

Route 1 employs 4-methyl-1H-benzotriazole as the starting material.

- Reagents : 4-methyl-1H-benzotriazole, bis(2-ethylhexyl)amine, formaldehyde (37% aqueous solution).

- Conditions : Lewis acid catalyst (e.g., AlCl₃), toluene solvent, reflux at 110°C for 12–24 hours.

- Mechanism : The amine and formaldehyde condense to form an iminium ion, which undergoes electrophilic substitution at the 1-position of benzotriazole.

- Yield : ~60–70%, with byproducts including 5- and 6-methyl isomers due to incomplete regiocontrol.

Table 1 : Optimization of Mannich Reaction Parameters

| Parameter | Optimal Value | Effect on Yield/Regioselectivity |

|---|---|---|

| Catalyst | AlCl₃ (10 mol%) | Enhances iminium ion stability |

| Temperature | 110°C | Balances reaction rate and side reactions |

| Solvent | Toluene | Improves amine solubility |

| Reaction Time | 18 hours | Maximizes conversion without degradation |

Friedel–Crafts Alkylation for Methyl Group Introduction

Route 2 involves post-functionalization of unsubstituted benzotriazole:

One-Pot Tandem Synthesis

Route 3 combines alkylation and Mannich steps in a single vessel:

- Reagents : Benzotriazole, methyl chloride, bis(2-ethylhexyl)amine, formaldehyde.

- Conditions : AlCl₃ (20 mol%), dichloromethane, 0°C to room temperature.

- Mechanism : Sequential Friedel–Crafts alkylation and Mannich reaction, leveraging AlCl₃’s dual role as alkylation catalyst and iminium stabilizer.

- Yield : ~50–55%, with significant formation of 5- and 6-methyl byproducts (30–40% combined).

Purification and Isomer Separation

The synthetic routes above often yield mixtures of 4-, 5-, and 6-methyl isomers. Industrial-scale separation employs:

- Fractional crystallization : Differential solubility in hexane/ethanol mixtures isolates the 4-methyl isomer.

- Column chromatography : Silica gel with ethyl acetate/hexane eluent achieves >95% purity.

Table 2 : Isomer Distribution in Crude Product

| Synthetic Route | 4-Methyl Isomer (%) | 5-Methyl Isomer (%) | 6-Methyl Isomer (%) |

|---|---|---|---|

| Route 1 | 60 | 25 | 15 |

| Route 2 | 85 | 10 | 5 |

| Route 3 | 55 | 30 | 15 |

Industrial-Scale Considerations

Catalytic Efficiency and Solvent Recovery

- Catalyst recycling : AlCl₃ is hydrolyzed post-reaction, necessitating neutralization with aqueous NaOH, which generates waste.

- Solvent reuse : Toluene and dichloromethane are distilled and recycled, reducing costs by ~40%.

Emerging Methodologies and Innovations

Photocatalytic Functionalization

Recent studies explore visible-light-driven C–N bond formation, replacing Lewis acids with organophotocatalysts (e.g., eosin Y). Preliminary yields reach ~45%, offering a greener alternative.

Flow Chemistry Approaches

Continuous-flow systems enhance heat/mass transfer, reducing reaction times to 3–5 hours and improving regioselectivity to 75% for the 4-methyl isomer.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert it into different amine derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium on carbon, various solvents depending on the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in various chemical reactions and as an intermediate in the synthesis of other complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of polymers, coatings, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism by which n,n-Bis(2-ethylhexyl)-4-methyl-1h-benzotriazole-1-methanamine exerts its effects involves its interaction with various molecular targets. Its benzotriazole moiety allows it to act as a ligand, binding to metal ions and stabilizing them. This property is particularly useful in preventing corrosion and in catalysis. The compound can also interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Findings :

- The 4-methyl isomer (Irgamet 39) exhibits superior adsorption stability on copper compared to the 5-methyl variant, likely due to steric effects influencing binding affinity .

- Mixed isomers (ar-methyl) show inconsistent inhibition performance, limiting their application in precision engineering .

Heterocyclic Variants: Benzotriazole vs. Triazole Derivatives

Replacing the benzotriazole core with a triazole ring alters electronic properties and metal-binding capacity:

Key Findings :

- Benzotriazole derivatives (e.g., Irgamet 39) outperform triazole analogs due to stronger π-electron interactions with copper surfaces .

- Tolyltriazole, a simpler benzotriazole derivative without alkyl chains, is unsuitable for oil-based systems due to poor solubility .

Functional Analogous Inhibitors

1-Methylbenzotriazole (T571)

- CAS No.: 80584-90-3 (same as Irgamet 39, but distinct structure).

- Structure : Lacks long alkyl chains; contains a single methyl group on the benzotriazole ring.

- Performance : Exhibits superior efficacy against combined DBDS (dibenzyl disulfide) and DDM (dodecanethiol) corrosion but requires higher concentrations in paraffinic oils .

2,5-Bis(octyldithio)-1,3,4-thiadiazole (BTDA)

- Structure : Sulfur-rich heterocycle with octyl dithio chains.

- Performance: Acts as an anodic inhibitor with higher inhibition efficiency (~95% at 50 mg/L) than Irgamet 39 (~85% at 200 mg/L) in O/W emulsions. However, BTDA is less effective in non-aqueous systems .

Environmental and Toxicological Comparison

Biological Activity

n,n-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine is a chemical compound that belongs to the benzotriazole family, known for its applications in various fields, including materials science and biological research. This compound possesses a unique structure that lends itself to a range of biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C24H42N4, with a molecular weight of approximately 386.6 g/mol. Its structure features a benzotriazole core, which is critical for its biological interactions and stability in various environments .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The benzotriazole moiety allows the compound to act as a ligand for metal ions, which can play a crucial role in catalytic processes and stabilization of various biological molecules. This interaction may lead to disruption of cellular processes, contributing to its antimicrobial and anticancer effects.

Antimicrobial Properties

Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. In one study, derivatives were screened for their antibacterial properties, revealing moderate activity against these pathogens .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 4c | E. coli | 50 μg/mL |

| Compound 15a | Bacillus subtilis | 25 μg/mL |

| Compound 20 | Pseudomonas spp. | 10 μg/mL |

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Studies have indicated that certain benzotriazole derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, one derivative was shown to induce significant cytotoxicity in breast cancer cells at concentrations as low as 25 μg/mL .

Table 2: Anticancer Activity Evaluation

| Compound Name | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 25 |

| Compound B | HeLa (Cervical Cancer) | 30 |

| Compound C | A549 (Lung Cancer) | 20 |

Case Studies

Several studies have explored the biological effects of benzotriazole compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzotriazole derivatives against common pathogens. Results indicated that modifications to the benzotriazole ring enhanced antimicrobial potency, suggesting structural optimization could lead to more effective agents .

- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of benzotriazole derivatives on different cancer cell lines. The study found that certain structural modifications significantly increased the compounds' ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of n,n-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine?

Methodological Answer:

The synthesis of benzotriazole derivatives often involves multi-step reactions with careful optimization of solvent systems, reaction time, and purification techniques. For example, refluxing in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere for extended periods (18–24 hours) can improve intermediate stability, followed by reduced-pressure distillation to isolate crude products . Crystallization using water-ethanol mixtures (1:3 v/v) is effective for purification, yielding light-colored solids with >95% purity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) ensures intermediate formation. Adjusting stoichiometric ratios (e.g., 1.2:1 for amine/aldehyde coupling) can mitigate side reactions and enhance yields to ~65–75% .

Basic: What analytical techniques are critical for characterizing this compound’s structural and purity profile?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions on the benzotriazole core, with characteristic shifts for ethylhexyl chains (δ 0.8–1.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 430.32) and detects isotopic patterns.

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

- Elemental Analysis : Validates %C/H/N compliance with theoretical values (±0.3% tolerance) .

Advanced: How can computational modeling guide the design of reaction pathways for novel derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction energetics, transition states, and regioselectivity for benzotriazole functionalization. For instance, modeling the nucleophilic attack of ethylhexylamine on a benzotriazole precursor can identify steric hindrance from the 4-methyl group, necessitating elevated temperatures (>80°C) for efficient coupling . AI-driven platforms (e.g., ICReDD’s reaction path search tools) integrate computed activation energies with experimental data to prioritize synthetic routes, reducing trial-and-error iterations by ~40% .

Advanced: How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

Methodological Answer:

Contradictions often arise from variability in assay conditions or compound stability. A systematic approach includes:

- Dose-Response Reproducibility : Validate bioactivity across ≥3 independent experiments with internal controls (e.g., reference inhibitors).

- Stability Profiling : Use accelerated degradation studies (40°C/75% RH for 7 days) to assess compound integrity via HPLC. Hydrolysis of the methanamine group in aqueous buffers (pH 7.4) may explain reduced activity .

- Theoretical Frameworks : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity outliers .

Advanced: What experimental designs are optimal for studying this compound’s biological mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) with IC₅₀ determination. Include positive controls (e.g., benzotriazole-based inhibitors) and kinetic analysis (Lineweaver-Burk plots) to identify competitive/non-competitive binding .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cytochrome P450). Focus on the benzotriazole core’s π-π stacking with aromatic residues and ethylhexyl chain hydrophobicity .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HepG2) via scintillation counting .

Advanced: How can AI-integrated workflows enhance data integration across synthesis, characterization, and bioactivity studies?

Methodological Answer:

AI platforms (e.g., COMSOL Multiphysics with machine learning modules) enable:

- Predictive Synthesis : Train models on historical reaction data (yield, solvent, temperature) to recommend optimal conditions for new derivatives .

- Automated Data Curation : Natural language processing (NLP) extracts structured data from lab notebooks and spectra, flagging inconsistencies (e.g., mismatched NMR shifts) .

- Feedback Loops : Integrate bioactivity results with synthetic parameters to identify structure-activity trends, guiding iterative molecular design .

Advanced: What strategies mitigate challenges in scaling up laboratory-scale synthesis for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time during scale-up .

- Solvent Selection : Replace DMSO with safer solvents (e.g., 2-MeTHF) to improve EHS profiles without compromising yield .

- Flow Chemistry : Continuous flow reactors reduce exothermic risks for high-temperature steps (e.g., cyclization) and improve mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.